2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine
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Overview
Description
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.5036 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of bases and solvents such as dimethyl sulfoxide (DMSO) and cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antitumor, antiviral, and antimicrobial properties.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds used in various chemical research projects.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H6BrClN2 |
---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-12-6-2-3-11-8(10)5(6)4-7(12)9/h2-4H,1H3 |
InChI Key |
LIPCZCYGZGEGJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1Br)C(=NC=C2)Cl |
Origin of Product |
United States |
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